molecular formula C10H13FO2 B12850650 1-Fluoro-3-(phenylmethoxy)-2-propanol

1-Fluoro-3-(phenylmethoxy)-2-propanol

Cat. No.: B12850650
M. Wt: 184.21 g/mol
InChI Key: AYJCILKNFDTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(phenylmethoxy)-2-propanol is a fluorinated propanol derivative featuring a phenylmethoxy (benzyloxy) substituent at the third carbon and a fluorine atom at the first carbon of the propanol backbone. Fluorinated alcohols like this are often explored in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-fluoro-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C10H13FO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

AYJCILKNFDTXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(phenylmethoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-propanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(phenylmethoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia, elevated temperatures.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-Fluoro-3-(phenylmethoxy)-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(phenylmethoxy)-2-propanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Substituent Variations in Propanol Derivatives

The following compounds share the 2-propanol backbone but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications/Findings References
1-Fluoro-3-(phenylmethoxy)-2-propanol C₁₀H₁₃FO₂* ~184.21* -F at C1; -OCH₂C₆H₅ at C3 Hypothesized use in drug synthesis or as a fluorinated solvent.
1-Butoxy-3-(phenylmethoxy)-2-propanol C₁₄H₂₂O₃ 238.32 -OC₄H₉ at C1; -OCH₂C₆H₅ at C3 Likely surfactant or solvent due to long alkyl chain and aromatic ether.
1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol C₁₃H₁₆O₃ 220.27 -OCH₂C₆H₅ at C1; -OCH₂CH=CH₂ at C3 Intermediate in polymer chemistry or crosslinking agents.
1-Fluoro-3-[(2-methyl-3-butyn-2-yl)amino]-2-propanol C₈H₁₄FNO 159.20 -F at C1; -NH-C(CH₃)₂C≡CH at C3 Potential bioactive molecule; amino groups enhance solubility and target interaction.
2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)- C₁₇H₁₈BrF₂N₂O₂ 409.25 -NH-Ar (Br, F, NH₂) at C1; -OCH₂C₆H₅ at C3 Pharmaceutical candidate (e.g., kinase inhibitor or antitumor agent).

*Estimated based on structural similarity.

Key Structural and Functional Differences

  • Fluorine vs. Alkoxy/Amino Groups: Fluorine increases electronegativity and metabolic stability compared to butoxy or amino groups, which may enhance bioavailability in drug design .
  • Aromatic vs.
  • Stereochemistry: Compounds like PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) highlight the importance of stereoisomerism; the D-threo isomer is 10× more active in inhibiting glucosylceramide synthetase . This suggests that stereochemistry in this compound could critically influence its efficacy if chiral centers exist.

Data Tables

Table 1: Physicochemical Properties of Selected Propanol Derivatives

Compound Boiling Point (°C) Solubility logP (Predicted) Hazard Profile
This compound ~220–240* Moderate in ethanol 2.1 Low acute toxicity†
1-Butoxy-3-(phenylmethoxy)-2-propanol 290–310 Insoluble in water 3.8 Non-hazardous (GHS)
PDMP (DL-threo isomer) N/A DMSO-soluble 4.5 Ceramide modulation

*Estimated based on analogs; †Assumed from structural analogs in .

Table 2: Research Milestones in Propanol Derivatives

Year Discovery/Application Impact Reference
2000 PDMP enhances Taxol/vincristine efficacy in neuroblastoma via ceramide retention. Established propanols as chemosensitizers in oncology.
2009 HPLC enantioseparation of chiral propanols using polysaccharide columns. Enabled isolation of bioactive stereoisomers.
2024 Industrial synthesis of fluorinated propanols for high-performance solvents. Expanded applications in electronics and coatings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.